molecular formula C19H20N4O3 B3440701 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea

Cat. No.: B3440701
M. Wt: 352.4 g/mol
InChI Key: DZLKBTBKPHPZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15354051 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea and its derivatives show a range of molecular conformations and hydrogen bonding patterns. These compounds exhibit analgesic, antibacterial, and anti-inflammatory activities, making them of great interest in biological research. Different molecular conformations coexist in these compounds, contributing to their potential as pharmacological agents (Narayana et al., 2016).

Utility in Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its utility in creating pyrazole, pyridine, and pyrimidine derivatives highlights its versatility in organic synthesis, contributing to medicinal chemistry and drug design (Fadda et al., 2012).

Biological Evaluation

This compound derivatives have been evaluated for their biological activities. These include potential applications in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are significant for medicinal chemistry and targeting nucleotide protein targets (Saeed et al., 2015).

Coordination Chemistry

The coordination chemistry of this compound with various metal ions has been studied, revealing insights into its structural and spectroscopic characteristics. This research contributes to the understanding of its potential applications in catalysis and material science (Fouda et al., 2008).

Antimicrobial Activity

Some derivatives of this compound exhibit moderate to strong antimicrobial activities. This highlights its potential application in developing new antibacterial agents, which is crucial in the face of rising antibiotic resistance (Asiri & Khan, 2010).

Anticancer Activity

Derivatives of this compound have been screened for anticancer activities, particularly against breast cancer cell lines. Some compounds have shown promising results, indicating potential applications in cancer therapy (Ghorab et al., 2014).

Intermolecular Interactions and Crystal Structure

A detailed study of the intermolecular interactions and crystal structures of antipyrine-like derivatives, including this compound, has been conducted. This research enhances understanding of their solid-state behavior, which is crucial for pharmaceutical formulation and material science applications (Saeed et al., 2020).

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-17(18(24)23(22(13)2)14-9-5-4-6-10-14)21-19(25)20-15-11-7-8-12-16(15)26-3/h4-12H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLKBTBKPHPZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 5
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea
Reactant of Route 6
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(2-methoxyphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.